molecular formula C18H21N5O5S2 B2613135 (E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1203437-81-3

(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2613135
CAS No.: 1203437-81-3
M. Wt: 451.52
InChI Key: NKYAGTLGLUYLQL-CZIZESTLSA-N
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Description

(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H21N5O5S2 and its molecular weight is 451.52. The purity is usually 95%.
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Biological Activity

(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound that combines elements from the pyrazole and benzo[d]thiazole families. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to summarize the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be broken down into several functional groups:

  • Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
  • Benzo[d]thiazole ring : Associated with various pharmacological effects, including anticancer and antimicrobial activities.
  • Sulfamoyl group : Commonly linked to antibacterial activity.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and benzo[d]thiazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
(E)-ethyl...Pseudomonas aeruginosa20Current Study

Anti-inflammatory Activity

The pyrazole nucleus has been recognized for its anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. One study reported a derivative showing up to 85% inhibition of IL-6 at a concentration of 10 µM, indicating strong anti-inflammatory potential .

Table 2: Anti-inflammatory Activity Comparison

Compound NameIL-6 Inhibition (%)TNF-α Inhibition (%)Reference
Compound A7680
Compound B8561Current Study
(E)-ethyl...TBDTBDCurrent Study

Anticancer Properties

The potential anticancer activity of compounds containing the benzo[d]thiazole moiety has been explored in various studies. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be developed as a lead compound for cancer therapy .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The pyrazole ring may interact with specific enzymes, inhibiting their activity.
  • Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity, showing promising results against E. coli and S. aureus .
  • Anti-inflammatory Evaluation : Research demonstrated that certain pyrazole-based compounds significantly inhibited TNF-α and IL-6 production in vitro, supporting their potential use in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 2-[2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S2/c1-4-23-14(8-11(3)21-23)17(25)20-18-22(10-16(24)28-5-2)13-7-6-12(30(19,26)27)9-15(13)29-18/h6-9H,4-5,10H2,1-3H3,(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYAGTLGLUYLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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